3-Epioleandrigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epioleandrigenin is a steroid ester that is structurally related to oleandrigenin. It is a derivative of gitoxigenin and is known for its biological activity, particularly as an inhibitor of Na+/K±transporting ATPase
Preparation Methods
The preparation of 3-Epioleandrigenin typically involves synthetic routes that start from gitoxigenin. The synthesis process includes several steps, such as acetylation and hydroxylation, under specific reaction conditions. Industrial production methods may involve the use of plant cell cultures to produce oleandrigenin, which can then be chemically modified to obtain this compound .
Chemical Reactions Analysis
3-Epioleandrigenin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
3-Epioleandrigenin has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cardiac glycoside.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Epioleandrigenin involves its interaction with Na+/K±transporting ATPase. By inhibiting this enzyme, the compound affects ion transport across cell membranes, which can lead to various physiological effects. The molecular targets and pathways involved include the regulation of intracellular sodium and potassium levels .
Comparison with Similar Compounds
3-Epioleandrigenin is similar to other steroid esters, such as oleandrigenin and gitoxigenin. it is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Oleandrigenin: A closely related compound with similar inhibitory effects on Na+/K±transporting ATPase.
Gitoxigenin: The parent compound from which this compound is derived.
Properties
CAS No. |
508-20-3 |
---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(3R,5R,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17-,18?,19?,20+,22+,23+,24-,25+/m1/s1 |
InChI Key |
IWCNCUVTGOMGKG-YBHZWUQGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2(C3CC[C@@H]4C[C@@H](CC[C@@]4(C3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.